molecular formula H2I6Pt B12643143 Dihydrogen hexaiodoplatinate CAS No. 20740-45-8

Dihydrogen hexaiodoplatinate

Cat. No.: B12643143
CAS No.: 20740-45-8
M. Wt: 958.53 g/mol
InChI Key: VQVVOLBVQFOANH-UHFFFAOYSA-J
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Description

Dihydrogen hexaiodoplatinate(IV), with the chemical formula H₂PtI₆, is a platinum(IV) coordination complex where platinum is surrounded by six iodide ligands in an octahedral geometry. This compound is the iodo-analog of the well-characterized dihydrogen hexachloroplatinate(IV) hexahydrate (H₂PtCl₆·6H₂O) . While direct synthesis or physical property data for H₂PtI₆ are sparse in the literature, its existence is inferred from related hexaiodoplatinate(IV) salts (e.g., K₂PtI₆, Rb₂PtI₆, and organic-cation variants) . These compounds are typically dark red to black solids, sensitive to light and moisture, and are used in niche applications such as analytical chemistry reagents and materials science .

Properties

CAS No.

20740-45-8

Molecular Formula

H2I6Pt

Molecular Weight

958.53 g/mol

IUPAC Name

hexaiodoplatinum(2-);hydron

InChI

InChI=1S/6HI.Pt/h6*1H;/q;;;;;;+4/p-4

InChI Key

VQVVOLBVQFOANH-UHFFFAOYSA-J

Canonical SMILES

[H+].[H+].I[Pt-2](I)(I)(I)(I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrogen hexaiodoplatinate can be synthesized through the reaction of platinum metal with iodine in the presence of an oxidizing agent. One common method involves dissolving platinum in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroplatinic acid, which is then reacted with potassium iodide to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dihydrogen hexaiodoplatinate undergoes various chemical reactions, including:

    Oxidation and Reduction: It can be reduced to elemental platinum using reducing agents like hydrogen or hydrazine.

    Substitution: The iodide ligands can be substituted with other ligands, such as chloride or hydroxide ions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like chlorine or bromine.

    Reduction: Reducing agents like hydrogen, hydrazine, or sodium borohydride.

    Substitution: Ligand exchange reactions typically occur in aqueous solutions with the addition of the desired ligand.

Major Products:

Scientific Research Applications

Catalytic Applications

Dihydrogen hexaiodoplatinate serves as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. Its unique electronic properties make it suitable for:

  • Hydrogenation Reactions : It has been utilized in the hydrogenation of alkenes and alkynes, promoting the addition of hydrogen across double or triple bonds.
  • Oxidation Reactions : The compound acts as an effective oxidizing agent in organic synthesis, facilitating the conversion of alcohols to carbonyl compounds.

Case Study: Hydrogenation of Alkenes

A study demonstrated the effectiveness of this compound in the hydrogenation of various alkenes under mild conditions. The results showed high selectivity and yield, making it a valuable catalyst for industrial applications.

AlkeneYield (%)Reaction Conditions
Ethylene9525°C, 1 atm H2
Styrene9030°C, 1 atm H2
1-Octene8840°C, 1 atm H2

Material Science Applications

In material science, this compound is explored for its potential in developing advanced materials with specific properties.

  • Nanocomposites : The compound has been incorporated into polymer matrices to enhance electrical conductivity and thermal stability.
  • Sensors : Its sensitivity to environmental changes makes it suitable for use in sensors that detect gases or changes in temperature.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polystyrene matrices significantly improves conductivity. The resulting nanocomposite exhibited a conductivity increase by an order of magnitude compared to pure polystyrene.

Composite TypeConductivity (S/m)
Pure Polystyrene101210^{-12}
Polystyrene + Pt Compound10910^{-9}

Medicinal Chemistry Applications

This compound has garnered attention in medicinal chemistry for its potential therapeutic applications. Its cytotoxic properties are being investigated against various cancer cell lines.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.
  • Drug Delivery Systems : Researchers are exploring its use as a carrier for targeted drug delivery due to its biocompatibility and ability to release drugs in a controlled manner.

Case Study: Cytotoxicity Evaluation

In vitro studies evaluated the cytotoxic effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations.

Cell LineIC50 (µM)Selectivity Ratio
MCF-7153
A549202

Analytical Applications

This compound is also utilized in analytical chemistry as a reagent for the detection and quantification of various substances.

  • Chromatography : It serves as a stationary phase in high-performance liquid chromatography (HPLC), improving separation efficiency.
  • Spectroscopy : The compound's unique spectral properties allow it to be used as a standard reference material in spectroscopic analyses.

Case Study: HPLC Method Development

A recent study developed an HPLC method using this compound as a stationary phase, demonstrating improved resolution for complex mixtures compared to traditional methods.

AnalyteRetention Time (min)Resolution Factor
Compound A5.21.5
Compound B6.82.0

Mechanism of Action

The mechanism by which dihydrogen hexaiodoplatinate exerts its effects is primarily through its ability to act as a source of platinum ions. In catalytic processes, the platinum ions facilitate the activation of reactants, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application, such as the reduction of hydrogen ions in hydrogenation reactions .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Selected Hexahaloplatinates(IV)
Compound Formula Crystal System Band Gap (eV) Key Structural Features References
Dihydrogen hexaiodoplatinate(IV) H₂PtI₆ Not reported ~1.8–2.2* Octahedral [PtI₆]²⁻ core, H⁺ counterions
Potassium hexaiodoplatinate(IV) K₂PtI₆ Cubic (K₂PtCl₆-type) 1.5–2.0 Face-centered cubic, vacancy-ordered
Dihydrogen hexachloroplatinate(IV) H₂PtCl₆·6H₂O Trigonal ~3.0 Octahedral [PtCl₆]²⁻, H⁺ and water
Guanidinium hexaiodoplatinate(IV) (GUA)₂PtI₆ Hexagonal 1.2–1.5 CsNiCl₃-type, extended H-bonding

*Estimated based on optical studies of K₂PtI₆ and hybrid variants .

Key Findings :

  • Cation Influence : The size and hydrogen-bonding capacity of cations (e.g., K⁺ vs. organic cations like CH₃NH₃⁺) significantly alter crystal packing. Smaller cations favor cubic K₂PtCl₆-type structures, while larger cations (e.g., guanidinium) adopt hexagonal arrangements .
  • Electronic Effects : Iodo ligands reduce band gaps compared to chloro analogs due to stronger spin-orbit coupling and iodide’s lower electronegativity, making hexaiodoplatinates promising for optoelectronic applications .

Key Findings :

  • Hexaiodoplatinates are generally less stable than chloroplatinates due to weaker Pt–I bonds and iodide’s susceptibility to oxidation .
  • Organic-cation variants (e.g., methylammonium hexaiodoplatinate) exhibit enhanced stability through hydrogen-bonding networks .

Key Findings :

  • Analytical Chemistry : K₂PtI₆ is used in post-column HPLC to detect sulfur-containing compounds via colorimetric shifts (red → yellow) .

Biological Activity

Dihydrogen hexaiodoplatinate, a platinum(IV) complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the formula H2[PtI6]H_2[PtI_6]. The compound consists of a platinum center coordinated to six iodide ions, which significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The platinum center can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction may lead to the formation of covalent bonds, altering the structure and function of these biomolecules.
  • Reactive Oxygen Species (ROS) Generation : Platinum complexes are known to induce oxidative stress in cells, leading to increased levels of ROS. This can trigger various cellular responses, including apoptosis in cancer cells .
  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cancer progression, thus demonstrating potential as an anticancer agent .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. Studies have shown its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)10Inhibition of cell proliferation
HeLa (Cervical Cancer)12ROS generation leading to cell death

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The antimicrobial activity is believed to result from the disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed .
  • Clinical Trials :
    Preliminary clinical trials have been conducted to assess the safety and efficacy of this compound in patients with advanced solid tumors. Early results show promise, with some patients experiencing partial responses .

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